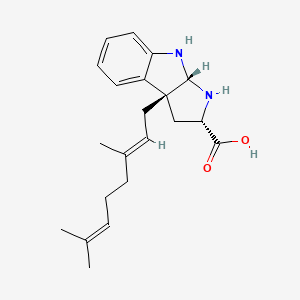
copper;methanedisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper methanedisulfonate is a chemical compound that consists of copper ions complexed with methanedisulfonate ligands. This compound is known for its unique properties and applications in various fields, including electrochemistry and materials science. It is particularly noted for its role in enhancing the performance of electrolytes in batteries and other electrochemical devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of copper methanedisulfonate typically involves the reaction of copper salts with methanedisulfonic acid. One common method includes mixing methanesulfonic acid, phosphorus pentoxide, and an inert organic solvent, followed by the addition of concentrated sulfuric acid at controlled temperatures. The mixture is then heated and stirred to facilitate the reaction. After the initial reaction, a formaldehyde compound is added, and the reaction continues under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of copper methanedisulfonate follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of continuous reactors and precise control of reaction parameters to ensure high yield and purity. The use of liquid sulfonating agents and the avoidance of organic solvents help in reducing impurities and improving the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Copper methanedisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Copper methanedisulfonate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while reduction reactions can produce copper metal or lower oxidation state copper compounds. Substitution reactions typically result in the formation of new copper complexes with different ligands .
Applications De Recherche Scientifique
Copper methanedisulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of copper methanedisulfonate involves its interaction with molecular targets and pathways within the system it is applied to. In electrochemical applications, the compound enhances the stability of the electrolyte by forming a protective layer on the electrode surface. This layer prevents the decomposition of the electrolyte and reduces the dissolution of active materials, thereby improving the overall performance of the device .
In biological systems, copper methanedisulfonate can interact with cellular components, leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species and disrupt cellular processes is a key factor in its mechanism of action .
Comparaison Avec Des Composés Similaires
Copper methanedisulfonate can be compared with other similar compounds, such as:
Methylene methanedisulfonate: Used as an additive in electrolytes for lithium-ion batteries, it shares similar properties with copper methanedisulfonate but lacks the copper ion component.
Methyl methanesulfonate: Known for its use in organic synthesis and as a reagent in chemical reactions, it differs in its structure and applications compared to copper methanedisulfonate.
The uniqueness of copper methanedisulfonate lies in its combination of copper ions with methanedisulfonate ligands, which imparts specific electrochemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
59044-28-9 |
|---|---|
Formule moléculaire |
CH2CuO6S2 |
Poids moléculaire |
237.7 g/mol |
Nom IUPAC |
copper;methanedisulfonate |
InChI |
InChI=1S/CH4O6S2.Cu/c2-8(3,4)1-9(5,6)7;/h1H2,(H,2,3,4)(H,5,6,7);/q;+2/p-2 |
Clé InChI |
BQYFJIGJGFIVEW-UHFFFAOYSA-L |
SMILES |
C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2] |
SMILES canonique |
C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2] |
| 59044-28-9 | |
Synonymes |
copper methionate copper-methionine complex lambcoppa |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)





![[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1237733.png)





